molecular formula C11H10O2 B12097187 2,3-Dihydro-6-methyl-1,4-naphthalenedione

2,3-Dihydro-6-methyl-1,4-naphthalenedione

Cat. No.: B12097187
M. Wt: 174.20 g/mol
InChI Key: JJZBFBJMFWBKML-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-methyl-1,4-naphthalenedione is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthoquinone, characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methyl-1,4-naphthalenedione typically involves the reduction of 6-methyl-1,4-naphthoquinone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-6-methyl-1,4-naphthalenedione has several scientific research applications:

Mechanism of Action

The biological activity of 2,3-Dihydro-6-methyl-1,4-naphthalenedione is primarily due to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of other naphthoquinones, which act as oxidizing or dehydrogenation agents. The compound can target various cellular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-6-methyl-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

6-methyl-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3

InChI Key

JJZBFBJMFWBKML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2=O

Origin of Product

United States

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